3-Amino-2-hydroxy-N-methylbenzamide
Description
3-Amino-2-hydroxy-N-methylbenzamide is a chemical compound with the molecular formula C8H10N2O2 . It has a molecular weight of 166.18 . The IUPAC name for this compound is 3-amino-2-hydroxy-N-methylbenzamide .
Synthesis Analysis
The synthesis of similar amide compounds has been reported in the literature . For instance, the development of copper-based metal-organic frameworks to promote oxidative couplings has allowed the synthesis of amides in a very effective manner . This methodology has been successfully applied to the unique preparation of the bioactive compound N, N -diethyl-3-methylbenzamide, with excellent performance (>99% conversion and 95% yield of pure isolated product) on a preparative scale .Molecular Structure Analysis
The molecular structure of 3-Amino-2-hydroxy-N-methylbenzamide consists of a benzamide core with an amino group at the 3-position and a hydroxy group at the 2-position . The presence of these functional groups may influence the compound’s reactivity and interactions with other molecules.properties
IUPAC Name |
3-amino-2-hydroxy-N-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-10-8(12)5-3-2-4-6(9)7(5)11/h2-4,11H,9H2,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEABMNXBYJWGBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C(=CC=C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609731 | |
Record name | 3-Amino-2-hydroxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20609731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-hydroxy-N-methylbenzamide | |
CAS RN |
194413-46-2 | |
Record name | 3-Amino-2-hydroxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20609731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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